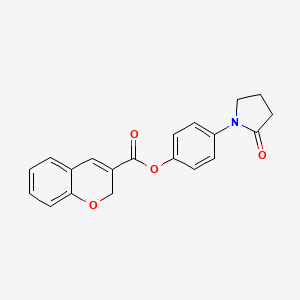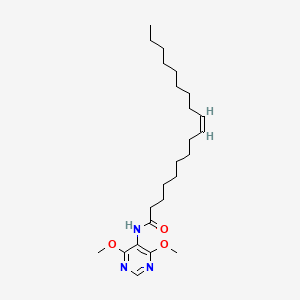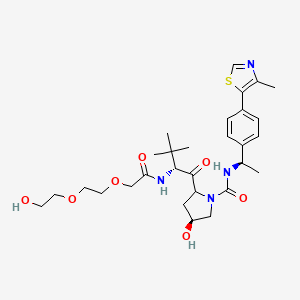
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrrolidinone ring with a chromene carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate typically involves the condensation of 2-(2-oxopyrrolidin-1-yl)acetamide with substituted salicylaldehydes. The reaction is carried out in the presence of a base such as potassium phosphate monohydrate in a solvent like dimethylformamide (DMF). The intermediate Schiff base is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as quinone derivatives from oxidation and reduced amines from reduction reactions .
Aplicaciones Científicas De Investigación
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antitumor agents and other biologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in creating novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. The chromene moiety can participate in electron transfer reactions, influencing cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds are structural analogs and share similar synthetic routes and biological activities.
Pyrrolidine-2-one derivatives: These compounds also feature the pyrrolidinone ring and are used in medicinal chemistry for their biological activities.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)phenyl 2H-chromene-3-carboxylate is unique due to the combination of the pyrrolidinone and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H17NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[4-(2-oxopyrrolidin-1-yl)phenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H17NO4/c22-19-6-3-11-21(19)16-7-9-17(10-8-16)25-20(23)15-12-14-4-1-2-5-18(14)24-13-15/h1-2,4-5,7-10,12H,3,6,11,13H2 |
Clave InChI |
ILUCFKSDTQRZDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=C(C=C2)OC(=O)C3=CC4=CC=CC=C4OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)







![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)
